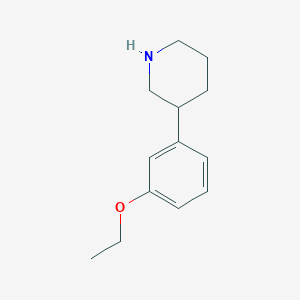

3-(3-Ethoxyphenyl)piperidine

Description

3-(3-Ethoxyphenyl)piperidine is a piperidine derivative featuring a meta-ethoxy-substituted phenyl group attached to the piperidine ring. Its structure combines the conformational flexibility of the six-membered piperidine ring with the aromatic and electronic properties of the ethoxyphenyl moiety. The ethoxy group contributes to lipophilicity and may influence metabolic stability compared to polar substituents like hydroxyl groups .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-7-3-5-11(9-13)12-6-4-8-14-10-12/h3,5,7,9,12,14H,2,4,6,8,10H2,1H3 |

InChI Key |

NCRNHNWOLXLVCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Another method involves the use of palladium-catalyzed hydrogenation of 3-(3-ethoxyphenyl)pyridine. This process requires specific reaction conditions, including the use of hydrogen gas and a palladium catalyst, to achieve the desired reduction and formation of the piperidine ring .

Industrial Production Methods

Industrial production of 3-(3-Ethoxyphenyl)piperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and substituted phenylpiperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Ethoxyphenyl)piperidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and neuroprotective activities.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the central nervous system to exert analgesic effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Receptor Binding

Heterocyclic Core Variations

The choice of heterocycle (piperidine vs. pyrrolidine) influences receptor affinity and conformational flexibility:

Piperidine vs. Pyrrolidine:

Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine’s five-membered structure. In 5-HT₁A receptor studies, piperidine-containing compounds (e.g., compound 31) show stronger binding (Ki = 3.2 nM) compared to pyrrolidine analogs, likely due to improved spatial alignment with the receptor’s active site .Piperidine Modifications:

Substituents on the piperidine nitrogen (e.g., N,N-diethyl or azepane) alter H₃R antagonism. For example, N,N-diethyl-piperidine derivatives exhibit IC₅₀ values of 0.127 mM, outperforming pyrrolidine and azepane analogs .

Receptor Binding Profiles

- Sigma Receptors:

3-(3-Hydroxyphenyl)piperidine derivatives show high sigma receptor affinity, while ethoxy substitution may reduce binding due to decreased polarity . - H₃ Receptors: Para-fluoro benzophenones with piperidine moieties achieve nanomolar H₃R affinity, highlighting the importance of substituent position .

- 5-HT₁A Receptors: Piperidine cores enhance 5-HT₁A binding compared to pyrrolidines, as seen in dual SERT/5-HT₁A agonists .

Biological Activity

3-(3-Ethoxyphenyl)piperidine is a compound that has garnered attention in pharmacological research due to its structural similarity to various biologically active piperidine derivatives. This article explores the biological activity of 3-(3-Ethoxyphenyl)piperidine, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(3-Ethoxyphenyl)piperidine can be represented as follows:

- Molecular Formula : C16H21NO

- Molecular Weight : 245.35 g/mol

Pharmacological Properties

Research indicates that compounds with piperidine moieties exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities associated with 3-(3-Ethoxyphenyl)piperidine.

Analgesic Activity

Studies have shown that piperidine derivatives can modulate pain pathways. For instance, compounds similar to 3-(3-Ethoxyphenyl)piperidine have been reported to act as inhibitors of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids in the brain, which are known to produce analgesic effects .

Antidepressant Effects

Piperidine compounds have also been investigated for their antidepressant properties. The structural features of 3-(3-Ethoxyphenyl)piperidine suggest it may interact with serotonin and norepinephrine transporters, potentially enhancing mood regulation .

The biological activity of 3-(3-Ethoxyphenyl)piperidine is hypothesized to involve several mechanisms:

- FAAH Inhibition : By inhibiting FAAH, this compound may increase endocannabinoid levels, thereby modulating pain and mood .

- Serotonin Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit serotonin reuptake, which can contribute to antidepressant effects .

- Interaction with Opioid Receptors : Some studies suggest that piperidine derivatives may interact with opioid receptors, providing additional analgesic benefits.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of piperidine derivatives:

- Study 1 : A study evaluated the analgesic properties of a series of piperidine compounds in rodent models. Results indicated that certain derivatives significantly reduced pain responses compared to controls (p < 0.05) .

- Study 2 : Another investigation assessed the antidepressant-like activity of piperidine analogs using forced swim tests in mice. Compounds similar to 3-(3-Ethoxyphenyl)piperidine showed a marked reduction in immobility time, indicating potential antidepressant effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.